

Application Notes and Protocols for the Biomimetic Synthesis of Przewalskin A

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Compound of Interest

Compound Name: *Przewalskin*

Cat. No.: *B15144954*

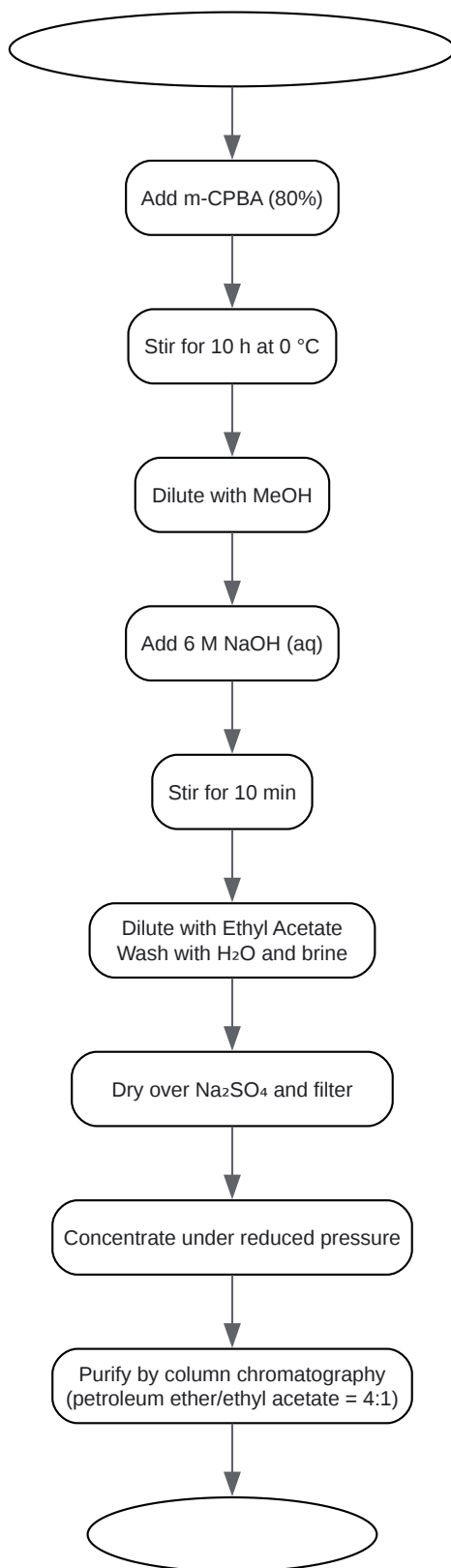
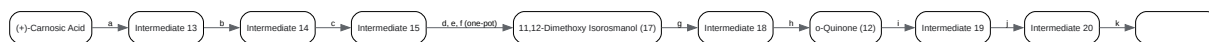
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These application notes provide a detailed protocol for the biomimetic total synthesis of **Przewalskin A**, a C23 terpenoid with reported anti-HIV-1 activity. The synthesis strategy is based on the work of Li et al. and emulates a plausible biosynthetic pathway starting from the naturally abundant (+)-carnosic acid.^[1] This 10-step synthesis features key transformations including a one-pot epoxidation, epoxide ring opening, and lactonization sequence, followed by a bismuthonium ylide-induced ring expansion to construct the characteristic 2-acyl-3-hydroxytropone core of **Przewalskin A**.^[1]

I. Biomimetic Synthetic Pathway

The retrosynthetic analysis is inspired by the proposed biogenesis of **Przewalskin A**. The synthesis commences with (+)-carnosic acid and proceeds through the key intermediate, isorosmanol. The final tropone ring is constructed via a ring expansion of an ortho-quinone intermediate.



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References

- 1. Biomimetic Synthesis of Isorosmanol and Przewalskin A - PubMed [pubmed.ncbi.nlm.nih.gov]
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